methanone](/img/structure/B10891460.png)
[2-(4-bromophenyl)quinolin-4-yl](2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)quinolin-4-ylmethanone: is a complex organic compound that combines a quinoline moiety with an indole structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of both quinoline and indole rings suggests a broad spectrum of biological activities, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)quinolin-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the quinoline and indole moieties through a methanone linkage, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(4-bromophenyl)quinolin-4-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its dual quinoline-indole structure suggests it could be effective against a range of diseases, including infections and cancers.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the aromatic nature of its structure.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)quinolin-4-ylmethanone involves its interaction with various molecular targets. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes, while the indole ring can interact with proteins, affecting their function. These interactions can lead to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Indole Derivatives: Such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.
Uniqueness
What sets 2-(4-bromophenyl)quinolin-4-ylmethanone apart is its combined quinoline and indole structure, which provides a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more effective therapeutic agents.
Properties
Molecular Formula |
C24H17BrN2O |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H17BrN2O/c25-18-11-9-16(10-12-18)22-15-20(19-6-2-3-7-21(19)26-22)24(28)27-14-13-17-5-1-4-8-23(17)27/h1-12,15H,13-14H2 |
InChI Key |
RXPLFAHGFYEXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


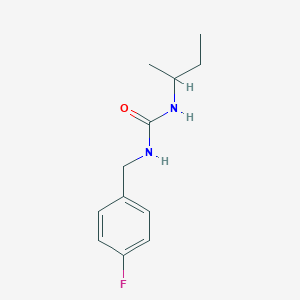
![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)
![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)
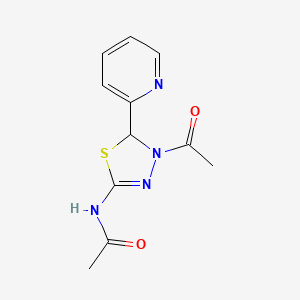
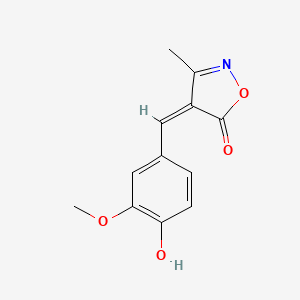
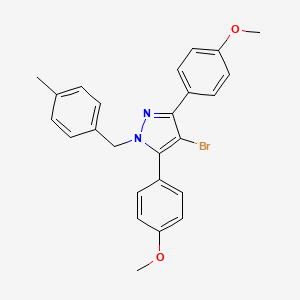
![2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10891418.png)
methanone](/img/structure/B10891420.png)
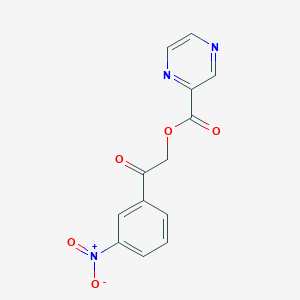
![N-benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10891429.png)
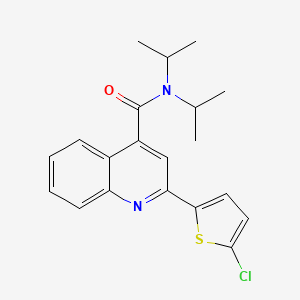
![Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10891461.png)
![1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10891470.png)

